2,2,6,6-Tetramethylmorpholine-4-carboxamide CAS 1593440-68-6
2,2,6,6-Tetramethylmorpholine-4-carboxamide CAS 1593440-68-6
An In-Depth Technical Guide to 2,2,6,6-Tetramethylmorpholine-4-carboxamide
Abstract: This technical guide provides a comprehensive analysis of 2,2,6,6-Tetramethylmorpholine-4-carboxamide (CAS 1593440-68-6), a novel heterocyclic compound. Due to the limited publicly available data on this specific molecule, this document synthesizes information from related chemical structures and synthetic methodologies to offer a robust theoretical framework for its synthesis, properties, and potential applications. This guide is intended for researchers, scientists, and drug development professionals interested in novel scaffolds for therapeutic agent design. We will delve into the synthesis of its core scaffold, propose a viable synthetic route to the final compound, and discuss its potential physicochemical and pharmacological properties based on established medicinal chemistry principles.
Introduction and Structural Analysis
2,2,6,6-Tetramethylmorpholine-4-carboxamide is a unique chemical entity characterized by a morpholine ring system with significant steric hindrance and a carboxamide functional group. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and brain permeability.[1] The tetramethyl substitution on the carbons adjacent to the nitrogen atom introduces considerable steric bulk, analogous to the well-known hindered amine 2,2,6,6-tetramethylpiperidine (TMP), which is valued for its non-nucleophilic basicity.[2][3] The carboxamide group is a versatile functional group, prevalent in a vast number of FDA-approved drugs, known for its ability to form strong hydrogen bonds and contribute to target binding.[4]
The combination of these three features—the favorable morpholine ring, the sterically hindered amine, and the pharmacologically significant carboxamide group—suggests that 2,2,6,6-Tetramethylmorpholine-4-carboxamide could be a valuable building block in the development of novel therapeutics.
| Identifier | Value |
| IUPAC Name | 2,2,6,6-Tetramethylmorpholine-4-carboxamide |
| CAS Number | 1593440-68-6 |
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.25 g/mol |
| Canonical SMILES | CC1(COC(N1C(=O)N)(C)C)C |
Synthesis of the Core Scaffold: 2,2,6,6-Tetramethylmorpholine
The synthesis of the core scaffold, 2,2,6,6-tetramethylmorpholine, is not widely documented in academic literature but is described in patent literature. The following two-step process is adapted from a disclosed method.[5]
Step 1: Synthesis of 1-(2-hydroxy-2-methylpropylamino)-2-methylpropan-2-ol
This initial step involves the reaction of 2-methyloxetane with ammonia in a methanol solvent. The reaction proceeds via the nucleophilic attack of ammonia on the oxetane ring.
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Reaction: 2 equivalents of 2-methyloxetane + 0.7-1 equivalent of ammonia
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Solvent: Methanol
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Temperature: 35-50 °C
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Time: 25-40 minutes
Following the reaction, the methanol is removed, and the resulting intermediate, 1-(2-hydroxy-2-methylpropylamino)-2-methylpropan-2-ol, is purified by vacuum distillation.[5]
Step 2: Cyclization to 2,2,6,6-Tetramethylmorpholine
The intermediate from Step 1 undergoes an acid-catalyzed intramolecular cyclization and dehydration to form the desired tetramethylmorpholine ring.
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Reagent: Concentrated sulfuric acid
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Temperature: 75-85 °C
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Time: 2-4 hours
After the reaction, the mixture is neutralized with an aqueous sodium hydroxide solution. The product is then extracted with dichloromethane, dried, and purified by vacuum distillation to yield 2,2,6,6-tetramethylmorpholine.[5]
Proposed Synthesis of 2,2,6,6-Tetramethylmorpholine-4-carboxamide
With the core scaffold in hand, the final step is the addition of the carboxamide group to the secondary amine of the morpholine ring. This can be achieved through various carboxylation methods. A particularly effective and mild approach involves a nickel-catalyzed carboxylation of the secondary amine using carbon dioxide (CO2) as the C1 source.[6] This method is advantageous as it utilizes a readily available and environmentally benign reagent.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2,2,6,6-tetramethylmorpholine (1.0 mmol), NiCl2 (10 mol%), a suitable ligand such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (26 mol%), and manganese powder (4.0 mmol) as a reductant.
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Solvent Addition: Add dry N,N-dimethylformamide (DMF) (5 mL) to the tube.
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CO2 Atmosphere: Purge the reaction vessel with CO2 gas (1 atm) by bubbling the gas through the solution for 10-15 minutes.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 70 °C with vigorous stirring for 16 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by the slow addition of 1 M HCl.
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Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield 2,2,6,6-tetramethylmorpholine-4-carboxamide.
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Predicted Physicochemical Properties and Pharmacological Relevance
The unique structural features of 2,2,6,6-tetramethylmorpholine-4-carboxamide allow for several predictions regarding its properties and potential utility in drug discovery.
| Property | Predicted Characteristic | Rationale |
| Solubility | Enhanced aqueous solubility | The morpholine ring's oxygen atom and the carboxamide group can act as hydrogen bond acceptors, improving interaction with water. The morpholine moiety is often used to increase solubility.[1] |
| Lipophilicity (LogP) | Moderate | The four methyl groups increase lipophilicity, while the polar morpholine and carboxamide groups decrease it. This balance is often crucial for oral bioavailability and cell permeability. |
| Blood-Brain Barrier (BBB) Permeability | Potentially enhanced | The morpholine scaffold is known to improve CNS penetration in drug candidates.[1] The overall lipophilicity and size of the molecule would be key determinants. |
| Metabolic Stability | Potentially high | The steric hindrance provided by the four methyl groups adjacent to the nitrogen could shield the amine and the amide bond from metabolic degradation by cytochrome P450 enzymes.[7] |
| Receptor Binding | Versatile | The carboxamide group is a potent hydrogen bond donor and acceptor, allowing for strong interactions with protein targets. The sterically hindered core could provide a unique vector for orienting the molecule within a binding pocket. |
Potential Applications in Drug Discovery
While no specific biological activity has been reported for this compound, its structural components are found in numerous bioactive molecules. This allows for informed speculation on its potential therapeutic applications.
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Oncology: The morpholine ring is a core component of several kinase inhibitors, including the PI3K inhibitor GDC-0941.[8] Carboxamide-containing compounds, such as quinoline-4-carboxamides, have also shown promise as anti-cancer agents.[9][10]
-
Central Nervous System (CNS) Disorders: As mentioned, the morpholine ring can enhance CNS penetration.[1] This makes the scaffold attractive for developing drugs targeting neurological disorders.
-
Infectious Diseases: The carboxamide moiety is a privileged pharmacophore for the development of anti-infectious agents.[4] Quinoline-4-carboxamide derivatives have demonstrated potent antimalarial activity.[9]
Conclusion
2,2,6,6-Tetramethylmorpholine-4-carboxamide represents a novel and intriguing scaffold for medicinal chemistry. By combining the favorable physicochemical properties of the morpholine ring with the metabolic stability conferred by steric hindrance and the versatile binding capabilities of the carboxamide group, this molecule holds potential as a valuable building block for the next generation of therapeutic agents. The synthetic pathways outlined in this guide, based on established chemical principles, provide a clear roadmap for its preparation and subsequent evaluation in drug discovery programs. Further research is warranted to explore the full potential of this promising chemical entity.
References
- CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
-
Cornella, J., et al. Ni-catalyzed Carboxylation of Benzylic C-N bonds with CO2. SciSpace. Available at: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. MDPI. Available at: [Link]
-
Organic Chemistry – Specific Name Reactions. Department of School Education, Government of Tamil Nadu. Available at: [Link]
-
Gutiérrez-Bonet, A., et al. Kinetically-Controlled Ni-Catalyzed Direct Carboxylation of Unactivated Secondary Alkyl Bromides without Chain Walking. PMC. Available at: [Link]
-
Wikipedia. 2,2,6,6-Tetramethylpiperidine. Available at: [Link]
-
Ceraso, A., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Chemical Properties and Synthesis of 2,2,6,6-Tetramethylpiperidine Explained. Available at: [Link]
-
PubChem. Morpholine-4-carboxamide. Available at: [Link]
-
Nabyl, M., et al. Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. PubMed. Available at: [Link]
- EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives. Google Patents.
-
Bobbitt, J. M., et al. Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the. Organic Syntheses. Available at: [Link]
-
Baragaña, B., et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. Available at: [Link]
-
Wang, Y., et al. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed. Available at: [Link]
-
Silver Fern Chemical Inc. Morpholine: A Multi-Purpose Chemical for Industrial Applications. Available at: [Link]
-
Naim, M. J., et al. A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]
-
Baragaña, B., et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ResearchGate. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
Eaton, P. E. Synthesis of Tetra-Functional Cubane Derivatives. DTIC. Available at: [Link]
-
synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available at: [Link]
-
Forensic Mag. Data Reveals Fentanyl-related Precursors, Byproducts, Intermediates in 2024, 2025 Drug Supply. Available at: [Link]
-
Australian Government Department of Health. Decanedioic acid, bis(2,2,6,6-tetramethyl-4-piperidinyl) ester: Human health tier II assessment. Available at: [Link]
-
PubChem. Morpholine. Available at: [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. 2,2,6,6-Tetramethylpiperidine: applications and safety_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
